Ethylamine-15N hydrochloride is a nitrogen-labeled derivative of ethylamine, characterized by the molecular formula C₂H₈ClN and a molecular weight of approximately 81.545 g/mol. This compound is a white crystalline solid that is soluble in water and exhibits a strong ammonia-like odor. Ethylamine itself is a primary amine and serves as a nucleophilic base, making it reactive in various chemical contexts. The incorporation of the nitrogen-15 isotope allows for specific applications in research, particularly in tracing and labeling studies in organic chemistry and biochemistry .
These reactions highlight its versatility as a building block in organic synthesis.
Ethylamine-15N hydrochloride can be synthesized through several methods:
Ethylamine-15N hydrochloride has several applications across various fields:
Research involving ethylamine-15N hydrochloride often focuses on its interactions with other chemical species. Studies have shown that it can form stable complexes with metal ions and participate in various coordination chemistry reactions. Its behavior as a ligand is of particular interest in catalysis and materials science, where understanding these interactions can lead to the development of new catalysts or materials with specific properties .
Several compounds share structural similarities with ethylamine-15N hydrochloride, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
Ethylamine-15N Hydrochloride | C₂H₈ClN | Nitrogen-15 labeled for tracing studies |
Methylamine Hydrochloride | CH₅ClN | Simpler structure; used in various syntheses |
Propylamine Hydrochloride | C₃H₉ClN | Larger size may affect solubility |
Butylamine Hydrochloride | C₄H₉ClN | Increased hydrophobicity compared to smaller amines |
Ethylamine-15N hydrochloride stands out due to its unique isotopic labeling, which allows for specialized applications in research that are not possible with non-labeled analogs .
Irritant